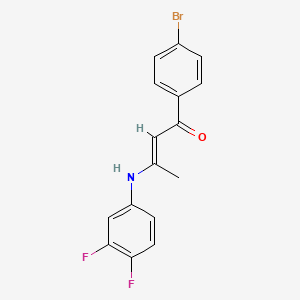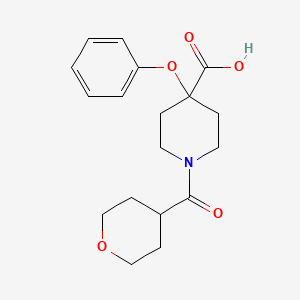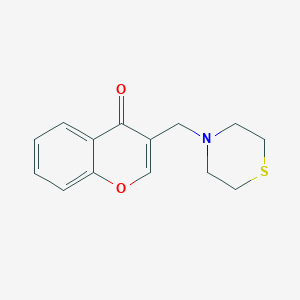
(E)-1-(4-bromophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-bromophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one is an organic compound that belongs to the class of enones. Enones are characterized by the presence of a double bond conjugated with a carbonyl group. This compound features a bromophenyl group and a difluoroanilino group, which may impart unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-bromophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one can be achieved through various synthetic routes. One common method involves the aldol condensation reaction between 4-bromobenzaldehyde and 3,4-difluoroaniline in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in an appropriate solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-bromophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to an alcohol or alkane.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (E)-1-(4-bromophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of bromine and fluorine atoms could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-chlorophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one
- (E)-1-(4-bromophenyl)-3-(3,4-dichloroanilino)but-2-en-1-one
- (E)-1-(4-bromophenyl)-3-(3,4-dimethoxyanilino)but-2-en-1-one
Uniqueness
(E)-1-(4-bromophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one is unique due to the combination of bromine and fluorine atoms, which can influence its reactivity, stability, and biological activity. The specific arrangement of these substituents can result in distinct chemical and physical properties compared to similar compounds.
Properties
IUPAC Name |
(E)-1-(4-bromophenyl)-3-(3,4-difluoroanilino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF2NO/c1-10(20-13-6-7-14(18)15(19)9-13)8-16(21)11-2-4-12(17)5-3-11/h2-9,20H,1H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGBKRWAEWZIGRI-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/NC2=CC(=C(C=C2)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(1H-benzimidazol-2-yl)-3-{3-ethoxy-4-[(5-nitro-2-pyridinyl)oxy]phenyl}acrylonitrile](/img/structure/B5370741.png)
![4-CYANO-NN3-TRIMETHYL-5-[2-(2-METHYLPHENYL)ACETAMIDO]THIOPHENE-2-CARBOXAMIDE](/img/structure/B5370753.png)
![2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}-N-[(FURAN-2-YL)METHYL]ACETAMIDE](/img/structure/B5370755.png)
![(3S,4S)-1-[[5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-oxazol-4-yl]methyl]piperidine-3,4-diol](/img/structure/B5370759.png)
![3-hydroxy-1-(3-methoxypropyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)carbonyl]-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5370773.png)
![2-methyl-4-(4-{[2-(trifluoromethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5370783.png)
![7-ethyl-1-{[2-(4-fluorophenyl)morpholin-4-yl]carbonyl}-3-methyl-6,7-dihydroimidazo[1,5-a]pyrazin-8(5H)-one](/img/structure/B5370790.png)

![N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1-[(2E)-3-phenyl-2-propen-1-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5370794.png)
![7-[(dimethylamino)(2-methylphenyl)acetyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5370808.png)
![2-[2-(4-fluorophenyl)morpholin-4-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B5370809.png)
![(E)-N-{1-[2-(DIETHYLAMINO)ETHYL]-1H-1,3-BENZIMIDAZOL-2-YL}-3-(3,5-DIMETHYL-1-PHENYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE](/img/structure/B5370817.png)
![2-[2-(1,3-benzodioxol-5-yl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B5370823.png)

